molecular formula C15H10ClNOS B14440454 2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one CAS No. 77946-51-1

2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B14440454
CAS No.: 77946-51-1
M. Wt: 287.8 g/mol
InChI Key: WMAPATSMUXISPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an amino group attached to a chlorophenylmethylidene moiety, which is further connected to a benzothiophene core. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzothiophene under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the starting materials into the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino(2-bromophenyl)methylidene]-1-benzothiophen-3(2H)-one
  • 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one
  • 2-[Amino(2-methylphenyl)methylidene]-1-benzothiophen-3(2H)-one

Uniqueness

2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it different from its analogs with other substituents.

Properties

CAS No.

77946-51-1

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

2-(2-chlorobenzenecarboximidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C15H10ClNOS/c16-11-7-3-1-5-9(11)13(17)15-14(18)10-6-2-4-8-12(10)19-15/h1-8,17-18H

InChI Key

WMAPATSMUXISPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=N)C3=CC=CC=C3Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.